molecular formula C27H46O2S B13769457 Ethyl 2-octadecylsulfanylbenzoate CAS No. 74010-84-7

Ethyl 2-octadecylsulfanylbenzoate

Cat. No.: B13769457
CAS No.: 74010-84-7
M. Wt: 434.7 g/mol
InChI Key: XDOLGRZYUPFCPJ-UHFFFAOYSA-N
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Description

Ethyl 2-octadecylsulfanylbenzoate is a sulfur-containing benzoate ester characterized by a long-chain octadecylsulfanyl (C₁₈H₃₇S⁻) substituent at the 2-position of the benzene ring. Its molecular formula is estimated to be C₂₇H₄₇O₃S, with a molecular weight of approximately 451.07 g/mol. The compound’s structure combines the aromatic benzoate core with a hydrophobic alkylthio chain, which significantly influences its physicochemical properties, such as solubility and thermal stability.

Properties

CAS No.

74010-84-7

Molecular Formula

C27H46O2S

Molecular Weight

434.7 g/mol

IUPAC Name

ethyl 2-octadecylsulfanylbenzoate

InChI

InChI=1S/C27H46O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-26-23-20-19-22-25(26)27(28)29-4-2/h19-20,22-23H,3-18,21,24H2,1-2H3

InChI Key

XDOLGRZYUPFCPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-octadecylsulfanylbenzoate typically involves the esterification of 2-octadecylsulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-octadecylsulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Ethyl 2-octadecylsulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-octadecylsulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Substituent : 2-Methoxy (-OCH₃)
  • Key Properties: Soluble in ethanol and other polar solvents. Lower hydrophobicity due to the absence of long alkyl chains. Identified via IR, MS, and NMR for quality control in food additives .
  • Applications : Primarily used as a flavoring agent or fragrance component, compliant with JECFA and FCC standards .

Comparison: The methoxy group in Ethyl 2-methoxybenzoate enhances polarity, making it suitable for food-related applications. In contrast, the octadecylsulfanyl group in Ethyl 2-octadecylsulfanylbenzoate drastically increases hydrophobicity, limiting solubility in polar solvents like ethanol and favoring non-industrial applications like surfactants.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Substituent : Sulfonylurea (-SO₂NHC(O)NH-triazine)
  • Key Properties :
    • High bioactivity due to sulfonylurea moiety.
    • Designed for herbicidal action by inhibiting acetolactate synthase in plants .
  • Applications : Broad-spectrum herbicides (e.g., metsulfuron-methyl controls broadleaf weeds).

Comparison: While both compounds contain sulfur-based substituents, the sulfonylurea group in herbicides enables specific enzyme inhibition, unlike the non-reactive thioether (C-S-C) in this compound. This highlights how sulfur’s chemical environment dictates functionality: herbicidal activity vs. physical stabilization.

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

  • Molecular Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.27 g/mol
  • Substituent: 2-Acetylheptanoyl (-COC₅H₁₀COO-)
  • Safety protocols emphasize handling precautions (e.g., ventilation, PPE) .
  • Applications: Limited to laboratory research due to undefined commercial applications.

Comparison: The branched acetylheptanoate chain contrasts with the linear octadecylsulfanyl group, resulting in distinct steric and electronic effects. This compound’s larger size and hydrophobicity may require specialized formulation for industrial use, unlike the smaller, more flexible acetylheptanoate.

Data Table: Comparative Analysis of Benzoate Derivatives

Compound Molecular Formula MW (g/mol) Substituent Solubility Applications References
This compound C₂₇H₄₇O₃S ~451.07 2-Octadecylsulfanyl Low in ethanol Surfactants, stabilizers Estimated
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-Methoxy High in ethanol Food additives, fragrances
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea Water-dependent Herbicides
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ 200.27 2-Acetylheptanoyl Not reported R&D applications

Research Findings and Implications

  • Structural Impact on Solubility: Long alkyl chains (e.g., C₁₈ in this compound) reduce polarity, limiting ethanol solubility compared to shorter analogs like Ethyl 2-methoxybenzoate .
  • Functional Group Influence :
    Sulfur’s role varies: sulfonylurea herbicides rely on -SO₂ for bioactivity , while thioethers in the target compound may enhance thermal stability or metal chelation.
  • Safety and Handling: Ethyl 2-acetylheptanoate’s SDS emphasizes lab safety , suggesting similar protocols may apply to this compound despite differing substituents.

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